CID 78065407
Description
Contextualization of Research Significance
GSK3186899, also known as DDD853651, is a promising preclinical development candidate for visceral leishmaniasis (VL). vulcanchem.com The significance of this research lies in the urgent need for new treatments for this neglected tropical disease, as current therapies suffer from issues like limited efficacy, parasite resistance, and severe side effects. vulcanchem.comuni.lu GSK3186899 works by inhibiting cdc-2-related kinase 12 (CRK12) in the Leishmania donovani parasite, the primary cause of VL. medkoo.commedchemexpress.comprobechem.com This inhibition disrupts the parasite's cell cycle, leading to its death. medkoo.com
Historical Perspective of Investigations
The discovery of GSK3186899 was the result of a collaboration between GlaxoSmithKline (GSK), the University of Dundee's Drug Discovery Unit (DDU), and the Drugs for Neglected Diseases initiative (DNDi). uni.lu This partnership aimed to accelerate the development of treatments for neglected diseases like leishmaniasis and Chagas disease. uni.lu The optimization of a phenotypic hit against Leishmania donovani led to the identification of GSK3186899 as a preclinical candidate. vulcanchem.com Following regulatory and ethical approvals, a first-in-human Phase I study for the compound began in May 2019 to evaluate its safety, tolerability, and pharmacokinetics. uni.lumedchemexpress.comncats.io
Overview of Current Research Landscape
Current research focuses on the clinical development of GSK3186899. The Phase 1 trial was designed to assess single and repeat ascending doses in healthy subjects and to investigate the effect of food on its absorption. medchemexpress.comncats.io The study enrolled healthy male and female participants and showed that the compound was rapidly absorbed. medkoo.com Research continues to be a collaborative effort, pooling knowledge and resources to advance this potential new treatment. uni.lu
Table 1: Key Data for GSK3186899
| Identifier | Value |
|---|---|
| PubChem CID | 122429808 nih.gov |
| CAS Number | 1972617-87-0 medkoo.com |
| Molecular Formula | C19H28F3N7O3S medkoo.com |
| Mechanism of Action | Inhibitor of cdc-2-related kinase 12 (CRK12) medchemexpress.com |
| Therapeutic Area | Visceral Leishmaniasis vulcanchem.commedkoo.com |
| Development Stage | Phase 1 Clinical Trials uni.luncats.io |
Properties
Molecular Formula |
C5H16PSn |
|---|---|
Molecular Weight |
225.86 g/mol |
InChI |
InChI=1S/C2H7P.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3; |
InChI Key |
GSSYIKFMLDZKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CPC.C[Sn](C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cid 78065407
Established Synthetic Pathways for CID-078
While the precise synthetic route for CID-078 is proprietary, the synthesis of macrocyclic peptides, in general, relies on a well-established toolbox of chemical reactions. These methods are designed to overcome the entropic challenge of forming large rings, which often competes with intermolecular polymerization. rsc.org Key strategies applicable to the synthesis of compounds like CID-078 include:
Macrolactamization: This is a foundational strategy in peptide macrocyclization, involving the formation of an amide bond between the N-terminus and C-terminus of a linear peptide precursor, or between the amino group and a carboxylic acid on amino acid side chains. rsc.org
Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method that forms a carbon-carbon double bond to close the macrocyclic ring. nih.govrsc.orgmdpi.com This technique employs transition-metal alkylidene catalysts, typically ruthenium-based, to join two terminal alkene moieties on a linear precursor. nih.govrsc.org
Suzuki Coupling: For macrocycles containing biaryl linkages, the Suzuki coupling reaction is a common strategy. This involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide to form a carbon-carbon single bond, effectively stitching the macrocycle together. acs.orgosi.lv
Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are also employed for their high efficiency and reliability in forming stable triazole-linked macrocycles. mdpi.com
The synthesis of such complex molecules often begins with the solid-phase synthesis of a linear peptide precursor, which is then cleaved from the resin and cyclized in solution under high-dilution conditions to favor the intramolecular reaction. rsc.orgnih.gov
Table 1: Common Macrocyclization Strategies
| Strategy | Bond Formed | Key Reagents/Catalysts |
|---|---|---|
| Macrolactamization | Amide (C-N) | Peptide coupling reagents (e.g., HATU, HOBt) |
| Ring-Closing Metathesis | Alkene (C=C) | Ruthenium catalysts (e.g., Grubbs catalysts) |
| Suzuki Coupling | Biaryl (C-C) | Palladium catalysts, organoboron compounds |
Novel Approaches in the Synthesis of CID-078 Analogs
The discovery and optimization of CID-078 were driven by advanced platforms designed to rapidly generate and screen diverse libraries of macrocyclic compounds. Circle Pharma's MXMO™ platform exemplifies such a novel approach, combining structure-based rational drug design with advanced synthetic chemistry to tackle historically "undruggable" targets. circlepharma.comfirstwordpharma.comboehringer-ingelheim.com
These modern strategies for creating analogs often involve:
Combinatorial Synthesis: The "Build/Couple/Pair" (B/C/P) strategy and similar combinatorial approaches allow for the creation of vast libraries of structurally diverse macrocycles. mdpi.com This enables the exploration of a wide chemical space to identify candidates with optimal properties.
Genetically Encoded Biosynthesis: In some research settings, macrocyclic peptide libraries are generated in bacterial cells using genetically encodable non-canonical amino acids. rsc.orgrochester.edu This allows for the production and screening of millions of variants to find inhibitors for specific protein-protein interactions. rsc.org
DNA-Encoded Libraries: This technology involves synthesizing large libraries of compounds where each molecule is tagged with a unique DNA barcode, allowing for rapid affinity-based screening against a target protein.
These platform-based approaches are instrumental in developing analogs of lead compounds like CID-078 to fine-tune their potency, selectivity, and pharmacokinetic properties.
Strategies for Stereoselective Synthesis of CID-078 and its Derivatives
The biological activity of complex molecules like CID-078 is critically dependent on their three-dimensional structure, making stereoselective synthesis essential. For macrocyclic peptides, controlling stereochemistry is a significant challenge. bham.ac.uk General strategies include:
Use of Chiral Precursors: The most straightforward method is to use enantiomerically pure amino acids and other chiral building blocks as the starting materials for the linear precursor. chinesechemsoc.org
Catalyst-Directed Ring-Closing Metathesis: In RCM, the choice of catalyst can influence the geometry (E/Z isomerism) of the newly formed double bond within the macrocycle. nih.govrsc.org Dual strategies involving RCM followed by ethenolysis have been developed to selectively enrich either the E- or Z-olefin isomer. nih.govrsc.org
Atroposelective Macrocyclization: For macrocycles containing sterically hindered biaryl bonds, which can exhibit axial chirality (atropisomerism), the cyclization step can be designed to be stereoselective. For instance, a Dieckmann-type macrocyclization has been used to achieve atropodiastereoselectivity in the synthesis of the diazonamide A macrocyclic core. osi.lv
Dynamic Kinetic Resolution: Under certain conditions, the Curtin-Hammett principle can be applied to macrocyclization reactions. This involves the rapid interconversion of diastereomeric intermediates, with the final product ratio being determined by the relative rates of the irreversible cyclization step, allowing for kinetic control of stereoselectivity. bham.ac.uk
Chemical Modifications and Prodrug Strategies for CID-078 Research
To improve the therapeutic potential of macrocyclic peptide inhibitors, various chemical modifications and prodrug strategies are employed. These aim to enhance properties such as cell permeability, metabolic stability, and oral bioavailability. nih.govnih.gov
Chemical Modifications:
N-methylation: Replacing amide N-H bonds with N-CH3 groups can reduce the number of hydrogen bond donors, which may improve membrane permeability and reduce susceptibility to protease degradation. nih.gov
Scaffold Modifications: Altering the macrocyclic backbone, for example by incorporating non-natural amino acids or replacing amide bonds with other linkages, can significantly impact the compound's conformational flexibility and physicochemical properties. mdpi.com
Peripheral Group Modification: Modifying the functional groups on the side chains of the amino acid residues can be used to optimize target binding and selectivity. aacrjournals.org For other CDK inhibitors, modifications to substituents have been shown to greatly impact potency and selectivity. nih.govaacrjournals.org
Prodrug Strategies: A prodrug is a biologically inactive compound that is converted into an active drug in the body. This approach is particularly useful for improving the delivery of peptide-like molecules. nih.govnih.govacs.org
Peptide-Drug Conjugates (PDCs): In this strategy, a drug is covalently attached to a peptide carrier via a linker that is designed to be cleaved at the target site. nih.gov This can improve solubility, stability, and targeted delivery.
Masking Strategies: Functional groups essential for a drug's activity can be temporarily masked with a chemical moiety that is later removed by specific enzymes or physiological conditions. acs.org This can prevent off-target effects and control the release of the active compound. For peptide-based therapeutics, strategies to improve permeability include cyclization and amide-to-ester replacements. nih.gov
Table 2: Modification and Prodrug Strategies for Macrocyclic Inhibitors
| Strategy | Purpose | Example |
|---|---|---|
| N-methylation | Improve permeability, increase metabolic stability | Replacement of amide N-H with N-CH3 |
| Scaffold Hopping | Alter conformational properties, improve novelty | Replacing parts of the macrocyclic core with different chemical motifs |
| Peptide-Drug Conjugates | Enhance targeted delivery, improve pharmacokinetics | Covalent attachment of a peptide carrier to the drug |
Molecular Mechanisms of Action and Pharmacodynamics of Cid 78065407
Target Identification and Validation for CID 78065407
The initial and most crucial step in characterizing a new bioactive molecule is to identify its biological target(s). This process typically involves a combination of computational and experimental approaches.
In Silico Approaches for Target Prediction
Before undertaking costly and time-consuming laboratory experiments, computational methods, known as in silico approaches, are employed to predict the likely protein targets of a novel compound. creative-biolabs.com These methods leverage the vast amount of existing biological and chemical data. For a hypothetical compound like this compound, researchers would utilize several computational strategies:
Ligand-Based Methods: If compounds with similar chemical structures to this compound have known biological targets, this information can be used to infer potential targets. This approach is based on the principle that structurally similar molecules often have similar biological activities. Techniques include chemical similarity searching and the development of pharmacophore models that define the essential three-dimensional arrangement of chemical features necessary for biological activity. creative-biolabs.comnih.gov
Structure-Based Methods (Docking): If the three-dimensional structure of potential protein targets is known, computational docking simulations can be performed. creative-biolabs.com This involves modeling the interaction between the compound and the protein's binding site to predict the binding affinity and pose. A library of thousands of protein structures can be screened to identify those with the highest predicted affinity for the compound. creative-biolabs.com
Data Mining and Machine Learning: With the growth of large-scale bioactivity databases, machine learning algorithms can be trained to recognize patterns that associate chemical structures with specific biological targets. creative-biolabs.comnih.gov These models can then predict the targets for a new compound with a certain degree of accuracy. creative-biolabs.com
These in silico methods provide a ranked list of potential targets, which then require experimental validation.
Experimental Strategies for Target Confirmation
Following computational predictions, experimental validation is essential to confirm the direct interaction between the compound and its predicted target. Common experimental strategies include:
Biochemical Assays: These assays directly measure the effect of the compound on the activity of a purified target protein. For example, if the predicted target is an enzyme, an enzymatic assay would be used to determine if the compound inhibits or activates its function.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays can directly measure the binding of a compound to a protein, providing quantitative data on binding affinity and kinetics.
Cell-Based Assays: These assays are performed in a cellular context to confirm that the compound's effects on cells are mediated through the identified target. This can involve using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein and observing if this alters the cell's response to the compound.
Ligand-Receptor Interactions of this compound
Once a target has been validated, the next step is to characterize the specific interactions between the compound (the ligand) and its target (the receptor).
Binding Affinity and Selectivity Studies
Binding Affinity: This refers to the strength of the interaction between the ligand and its receptor. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. Techniques like radioligand binding assays, SPR, and ITC are used to determine these values. For instance, research on the Wnt signaling pathway utilized assays to determine the binding affinities between different Wnt proteins and their Frizzled receptors. nih.gov
Selectivity: A compound's selectivity is its ability to bind to its intended target with a higher affinity than to other, unintended targets (off-targets). High selectivity is a desirable property for a therapeutic compound as it can minimize off-target side effects. Selectivity is assessed by testing the compound against a panel of related and unrelated proteins.
Interactive Data Table: Hypothetical Binding Affinity of this compound
| Target | Binding Affinity (Kd) | Assay Method |
| Predicted Target A | 50 nM | Surface Plasmon Resonance |
| Off-Target B | 5 µM | Isothermal Titration Calorimetry |
| Off-Target C | > 10 µM | Radioligand Binding Assay |
Structural Biology Insights into this compound Binding (e.g., X-ray Crystallography, NMR)
To understand the precise molecular interactions between a compound and its target, structural biology techniques are employed. arxiv.org
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. arxiv.orgnih.gov This allows researchers to visualize the specific amino acid residues in the protein that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). The process involves co-crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. worktribe.comarizona.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the structure of protein-ligand complexes in solution. arxiv.org It is particularly useful for studying dynamic interactions and can identify the parts of the protein and the ligand that are in close proximity upon binding.
These structural insights are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives of the compound.
Intracellular Signaling Pathways Modulated by this compound
For a novel compound, researchers would investigate its impact on known signaling pathways. For example, if the target is a receptor tyrosine kinase, studies would focus on downstream pathways such as the MAPK/ERK and PI3K/Akt pathways. If the compound targets a G protein-coupled receptor, the effects on second messengers like cyclic AMP (cAMP) and intracellular calcium would be examined.
Techniques used to study the modulation of signaling pathways include:
Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins.
Reporter Gene Assays: To measure the activity of transcription factors that are regulated by specific signaling pathways.
Phosphoproteomics: A large-scale approach to identify and quantify changes in protein phosphorylation across the entire proteome in response to compound treatment.
By mapping the compound's effects on intracellular signaling networks, a comprehensive understanding of its mechanism of action can be achieved. For example, studies on vascular dementia have focused on identifying and targeting intercellular signaling pathways to promote repair. nih.gov
Cellular Responses Induced by this compound Treatment in vitro
The in vitro activity of this compound has been evaluated across a range of cancer cell lines and patient-derived models, demonstrating potent single-agent antitumor effects. circlepharma.combusinesswire.compatsnap.com These studies have provided detailed insights into the cellular responses elicited by the compound.
In preclinical models of neuroblastoma, a pediatric tumor often characterized by a dysregulated CDK-RB-E2F axis, this compound has shown significant activity. bioworld.com Treatment of neuroblastoma cell lines resulted in the induction of DNA damage, G2/M arrest, and activation of the spindle assembly checkpoint. businesswire.com Sensitivity to this compound in these models was found to be associated with the deletion of the CDKN2A gene, suggesting a potential patient stratification biomarker. businesswire.com
The table below summarizes the in vitro sensitivity of various neuroblastoma cell lines to this compound, as determined by MTT assays. bioworld.com
| Cell Line | Sensitivity to this compound |
| SKNSH | High |
| NGP | High |
| SJNB6 | High |
| HDN33 | High |
| SHEP2 | High |
| NMB | High |
| LAN-1 | High |
| KPNYN | High |
| SJNB8 | High |
| CHLA90 | Low |
| SY5Y WT | Low |
| GIMEN | Low |
| TR14 | Low |
| SKNAS | Low |
Further studies on neuroblastoma cell lines with inactivated CDKN2A (SH-SY5Y C7.3 and C8.10 clones) revealed significantly lower GI50 values (55 nM and 6 nM, respectively) compared to the wild-type SH-SY5Y cells (GI50 > 10 µM), highlighting the increased sensitivity conferred by this genetic alteration. bioworld.com High sensitivity to this compound was also observed in several patient-derived neuroblastoma organoid models, including 691T, 691B, NB129, 717T, NB039, and NB139. bioworld.com
In the context of breast cancer, this compound has demonstrated notable single-agent antitumor activity in preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, particularly in models that have developed resistance to CDK4/6 inhibitors. circlepharma.compatsnap.com The efficacy in these models correlated with the expression of E2F1 and separase (ESPL1). circlepharma.compatsnap.com Immunofluorescence studies on TNBC patient-derived xenograft (PDX) tumors (PDX098) treated with this compound showed a significant increase in the mean fluorescence intensity of phosphorylated Separase (S1126) and phosphorylated ATM (S1981), markers consistent with the compound's mechanism of action. circlepharma.com
The table below presents the best response to CID-078 in various breast cancer PDX models, along with their relevant genomic and pathway characteristics. circlepharma.com
| PDX Model | Subtype | Best Response | RB1 Status | TP53 Status | BRCA1/2 Status | ESPL1 Expression (logCPM) | E2F1 Expression (logCPM) | G2M Checkpoint Score (Z-score) | E2F Hallmark Score (Z-score) |
| PDX098 | TNBC | Regression | WT | Mut | WT | High | High | High | High |
| PDX124 | TNBC | Regression | WT | Mut | WT | High | High | High | High |
| PDX473B | TNBC | Stable Disease | WT | Mut | WT | Mid | Mid | Mid | Mid |
| PDX127 | TNBC | Stable Disease | WT | Mut | WT | Low | Low | Low | Low |
| PDX479A | ER+/HER2- | Regression | WT | WT | WT | High | High | High | High |
| PDX600.1 | ER+/HER2- | Stable Disease | WT | Mut | WT | Mid | Mid | Mid | Mid |
| PDX474.7 | ER+/HER2- | Progressive Disease | WT | WT | WT | Low | Low | Low | Low |
| PDX490 | ER+/HER2- | Progressive Disease | WT | WT | WT | Low | Low | Low | Low |
Furthermore, this compound has exhibited single-agent tumor regressions in preclinical models of both small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.com The activity in these lung cancer models was also associated with high E2F targets and G2M checkpoint hallmark pathway scores, as well as elevated levels of E2F1, cyclin B1, and ESPL1. circlepharma.com
Preclinical Pharmacological Investigations of Cid 78065407
In Vitro Efficacy and Potency Studies of CID-078
Preclinical evaluations of CID-078 have demonstrated its potential as a targeted anticancer agent through a series of in vitro studies designed to assess its efficacy and potency across various cancer cell lines and patient-derived organoids.
The in vitro antitumor activity of CID-078 has been evaluated in a range of cancer models, including neuroblastoma, lung cancer, and breast cancer. In neuroblastoma, potent single-agent activity was observed in multiple cell line models. businesswire.com Mechanistic studies in neuroblastoma cell lines confirmed that CID-078 induces significant DNA damage and causes cell cycle arrest at the G2/M phase. businesswire.com
In studies on breast cancer, CID-078 demonstrated single-agent antitumor activity in preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer, particularly in models that had been previously treated with CDK4/6 inhibitors. circlepharma.compatsnap.com This suggests a potential therapeutic application for CID-078 in resistant or refractory breast cancer settings.
The sensitivity to CID-078 has been linked to the molecular profile of the cancer cells. For instance, deletion of the CDKN2A gene was found to sensitize neuroblastoma cells to CID-078. businesswire.com Furthermore, the antitumor activity of CID-078 has been correlated with high E2F target pathway scores and elevated expression of E2F1. researchgate.net
Interactive Table 1: In Vitro Activity of CID-078 in Selected Cancer Cell Lines
| Cell Line/Model Type | Cancer Type | Key Findings |
|---|---|---|
| Neuroblastoma Cell Lines | Neuroblastoma | Potent single-agent activity; induction of DNA damage and G2/M arrest. businesswire.com |
| TNBC Models | Triple-Negative Breast Cancer | Significant single-agent antitumor activity. circlepharma.compatsnap.com |
| ER+/HER2- Models (post-CDK4/6i) | Breast Cancer | Significant single-agent antitumor activity. circlepharma.compatsnap.com |
| SCLC Models | Small Cell Lung Cancer | Tumor regressions observed in preclinical models. circlepharma.com |
| NSCLC Models | Non-Small Cell Lung Cancer | Tumor regressions observed in preclinical models. circlepharma.com |
CID-078 is a first-in-class oral macrocycle with dual cyclin A and B RxL inhibitory activity. circlepharma.comcirclepharma.com Its mechanism of action is the selective disruption of the protein-protein interactions between cyclins A and B and their substrates that contain the RxL (arginine-x-leucine) motif. businesswire.comcirclepharma.com
Specifically, CID-078 has been shown to potently and selectively block the interaction between:
Cyclin A2 and its substrate E2F1: This disruption is believed to lead to hyperactivation of E2F and synthetic lethality in tumors with high E2F activity. researchgate.net
Cyclin B1 and its modulator Myt1: This inhibition contributes to the observed G2/M cell cycle arrest. circlepharma.comresearchgate.net
The activity of CID-078 is consistent with its proposed mechanism of targeting the hydrophobic patch of cyclins A and B, thereby preventing the binding of RxL-containing substrates. researchgate.net This targeted inhibition of critical cell cycle regulators ultimately leads to apoptotic tumor cell death. researchgate.net In vivo, treatment with CID-078 has been shown to increase the phosphorylation of separase, a direct substrate of Cyclin B1-Cdk1, which is consistent with its mechanism of action. businesswire.comresearchgate.net
In Vivo Efficacy Studies in Animal Models of Disease for CID-078
The promising in vitro results for CID-078 have been further substantiated by in vivo efficacy studies in various animal models of cancer.
Preclinical in vivo studies of CID-078 have primarily utilized xenograft models, including patient-derived xenograft (PDX) models, which are considered to be more representative of human tumors. circlepharma.comresearchgate.net These models have been established for several cancer types with known dysregulation of the cell cycle, such as:
Small Cell Lung Cancer (SCLC) circlepharma.com
Non-Small Cell Lung Cancer (NSCLC) circlepharma.com
Triple-Negative Breast Cancer (TNBC) circlepharma.compatsnap.com
ER+/HER2- Breast Cancer (post-CDK4/6 inhibitor therapy) circlepharma.compatsnap.com
Neuroblastoma businesswire.com
The selection of these models is often validated by the presence of specific biomarkers that are hypothesized to predict sensitivity to CID-078. The in vivo activity of CID-078 has been shown to correlate with high E2F target or G2M checkpoint hallmark pathway scores, as well as high expression levels of E2F1 and separase (ESPL1). circlepharma.combusinesswire.com In some instances, the presence of an RB1 mutation has also been associated with the single-agent activity of CID-078.
The primary efficacy endpoint in the in vivo studies of CID-078 has been the measurement of tumor growth inhibition or regression over the course of treatment. circlepharma.comcirclepharma.com In multiple xenograft models of SCLC, NSCLC, and TNBC, single-agent administration of CID-078 has led to tumor regressions. circlepharma.com
In breast cancer PDX models, treatment with CID-078 resulted in substantial tumor regression in the majority of TNBC and ER-low models tested as a single agent. researchgate.netaacrjournals.org Tumor volume and body weight of the animals were monitored regularly to assess both efficacy and tolerability. researchgate.net
Interactive Table 2: Summary of In Vivo Efficacy of CID-078 in Animal Models
| Cancer Type | Animal Model | Efficacy Outcome | Biomarker Correlation |
|---|---|---|---|
| SCLC | Xenograft | Tumor regression. circlepharma.com | High E2F targets, high G2M checkpoint scores. circlepharma.com |
| NSCLC | Xenograft | Tumor regression. circlepharma.com | High E2F targets, high G2M checkpoint scores. circlepharma.com |
| TNBC | PDX | Substantial tumor regression. researchgate.netaacrjournals.org | High E2F1 and ESPL1 expression. researchgate.netaacrjournals.org |
| ER+/HER2- Breast Cancer (post-CDK4/6i) | PDX | Antitumor activity. circlepharma.compatsnap.com | High E2F1 and ESPL1 expression. circlepharma.compatsnap.com |
| Neuroblastoma | Xenograft | Potent anti-tumor activity. businesswire.com | CDKN2A deletion status. businesswire.com |
Comparative Preclinical Efficacy of CID-078 with Reference Compounds
Based on the available public information, there are no direct head-to-head preclinical studies comparing the efficacy of CID-078 with other established anticancer agents within the same experimental setting.
However, a notable finding is the significant single-agent activity of CID-078 in preclinical models of ER+/HER2- breast cancer that have been previously treated with CDK4/6 inhibitors. circlepharma.compatsnap.compatsnap.combioworld.combiospace.com This suggests that CID-078 may offer a therapeutic benefit in a setting of acquired resistance to CDK4/6 inhibitors, which are a standard of care in this breast cancer subtype. The efficacy in these models indicates a non-overlapping mechanism of action with CDK4/6 inhibitors and highlights its potential as a subsequent line of therapy. circlepharma.compatsnap.com
In a study using breast cancer PDX models, CID-078 was compared to standard of care agents, such as cisplatin (B142131) for TNBC and ER-low models. researchgate.net The results showed substantial tumor regression with CID-078 as a single agent in 3 out of 4 of these models. researchgate.netaacrjournals.org
Further research, including direct comparative preclinical studies and ongoing clinical trials, will be necessary to fully elucidate the comparative efficacy of CID-078 relative to other cancer therapies.
Structure Activity Relationships Sar and Compound Optimization of Cid 78065407
Design Principles for CID 78065407 Analogs
Recent advances in molecular biology and structural protein engineering have enabled the modification of molecules to enhance their therapeutic potential. nih.govnih.govresearchgate.netuu.nl This includes strategies such as allotypic variation, glycosylation, and Fc engineering for antibody-based therapeutics, principles of which can be conceptually applied to small molecule design in terms of optimizing interactions with biological targets. nih.govnih.govresearchgate.netuu.nl For small molecules like the analogs of this compound, design principles focus on altering steric bulk, electronic properties, and hydrogen bonding capabilities to improve target engagement.
A central consideration in the design of these analogs is the concept of isosteric and bioisosteric replacements. This involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. The flexibility and length of linking regions between different parts of a molecule are also critical design elements, as they can significantly influence the conformational freedom and, consequently, the biological activity of the compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool in medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are instrumental in predicting the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening. nih.gov
The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors for each analog. These descriptors can be broadly categorized as encoding information about the electronic character of atoms, the size and shape of the structure, the degree of branching, and the presence of specific molecular fragments. nih.gov Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are then employed to build the predictive model. nih.govresearchgate.net
A typical 2D-QSAR model for a series of compounds might take the form of a regression equation, where the biological activity (e.g., pMIC) is expressed as a function of various descriptors. who.int For instance, a hypothetical model could indicate that increasing a molecular connectivity index while decreasing a flexibility index might lead to enhanced activity. who.int 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional properties of the molecules, including steric and electrostatic fields. who.intresearchgate.net These models can provide intuitive 3D contour maps that highlight regions where modifications are likely to improve activity. who.int
The statistical quality and predictive power of the developed QSAR models are rigorously assessed through various validation techniques, including the calculation of the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q² or r²cv). who.intresearchgate.net
Table 1: Key Parameters in QSAR Modeling
| Parameter | Description |
|---|---|
| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule, including spatial, topological, and electronic properties. nih.govwho.int |
| Training Set | A subset of compounds with known biological activities used to build the QSAR model. |
| Test Set | An independent subset of compounds used to validate the predictive ability of the QSAR model. |
| r² (Squared Correlation Coefficient) | A statistical measure of how well the regression predictions approximate the real data points. A value closer to 1 indicates a better fit. who.int |
| q² or r²cv (Cross-validated Correlation Coefficient) | A measure of the predictive power of the model, determined through cross-validation techniques. who.intresearchgate.net |
Impact of Structural Modifications on Biological Activity of this compound
The systematic modification of the chemical structure of this compound and the subsequent evaluation of the biological activity of the resulting analogs are central to understanding its SAR. These modifications can range from simple substitutions of functional groups to more complex alterations of the core scaffold. The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune its properties.
In the broader context of drug design, engineered mutations and modifications have been shown to enhance, reduce, or abolish interactions with biological targets. nih.gov This principle holds true for small molecules where targeted structural changes can modulate their biological response. The knowledge gained from these systematic modifications is invaluable for the iterative process of lead optimization.
Table 2: Hypothetical Impact of Structural Modifications on this compound Analogs
| Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Introduction of a hydroxyl group | Introduce a hydrogen bond donor/acceptor | Increase or decrease, depending on the binding site environment |
| Replacement of an aromatic ring with a heteroaromatic ring | Alter electronic properties and potential for hydrogen bonding | Modulate target affinity and selectivity |
| Increasing the length of an alkyl chain | Probe for additional hydrophobic interactions | May increase affinity up to an optimal length |
Computational Chemistry and Molecular Modeling in this compound Optimization
Computational chemistry and molecular modeling play an indispensable role in the optimization of lead compounds like this compound. These techniques provide atomic-level insights into the interactions between a ligand and its biological target, thereby guiding the rational design of more potent and selective analogs.
Molecular docking is a key computational method used to predict the preferred binding orientation of a ligand within the active site of a receptor. This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, and to prioritize compounds for synthesis. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event.
Feature extraction and optimization are critical steps that influence the performance and interpretability of predictive models. nih.govnih.gov By utilizing various feature selection and dimensionality reduction techniques, it is possible to identify the most influential molecular properties for biological activity. nih.govnih.gov This information is then used to guide the design of new analogs with improved properties. Computational approaches also allow for the in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify potential liabilities early in the drug discovery process.
Analytical and Bioanalytical Methodologies for Cid 78065407 Research
Chromatographic Techniques for Separation and Quantification of CID 78065407
High-Performance Liquid Chromatography (HPLC) Methods
No information available.
Gas Chromatography (GC) Applications
No information available.
Spectroscopic and Spectrometric Approaches for this compound Analysis
Mass Spectrometry (MS) Techniques
No information available.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
No information available.
UV-Vis and Fluorescence Spectroscopy
No information available.
Advanced Bioanalytical Techniques for Generic Small Molecules in Biological Matrices (Preclinical)
In the absence of specific data for this compound, this section outlines the advanced bioanalytical techniques that are commonly employed for the quantification of novel small molecule entities in preclinical biological samples. The primary methodology for the bioanalysis of small molecules in complex matrices like plasma, serum, urine, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). chromatographyonline.com This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of a drug and its metabolites. wuxiapptec.com
The general workflow for a preclinical bioanalytical study involves several key stages, starting from sample collection and preparation, followed by the development and validation of the analytical method, sample analysis, and finally, data processing and reporting. chromatographyonline.com
Key Techniques and Platforms:
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard separation techniques. celerion.com UPLC, with its use of smaller particle columns, provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.
Mass Spectrometry (MS): Triple quadrupole mass spectrometers (TQMS) are the workhorses of quantitative bioanalysis, typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. chromatographyonline.com This provides excellent selectivity and a wide linear dynamic range. chromatographyonline.com High-Resolution Mass Spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap, are also increasingly used. chromatographyonline.com
Sample Preparation: To minimize matrix effects and improve sensitivity, various sample preparation techniques are utilized. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.
Automation: Modern bioanalytical laboratories often employ automated liquid handling systems to increase throughput, improve reproducibility, and reduce manual errors in sample preparation and analysis. celerion.com
Table 1: Overview of Advanced Bioanalytical Techniques in Preclinical Studies
| Technique | Instrumentation | Primary Application in Preclinical Bioanalysis | Key Advantages |
| LC-MS/MS | HPLC/UPLC coupled with TQMS | Quantitative analysis of parent drug and metabolites in biological fluids and tissues. pharmaron.com | High sensitivity, high selectivity, wide dynamic range, structural information. chromatographyonline.com |
| HRMS | HPLC/UPLC coupled with TOF or Orbitrap | Metabolite identification, analysis of endogenous biomarkers, and quantitative analysis. | High mass accuracy, high resolution, ability to perform untargeted analysis. chromatographyonline.com |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry | Elemental analysis, particularly for organometallic compounds. pharmaron.com | High sensitivity for trace element detection. |
Method Validation for Research-Grade Analytical Assays of Generic Small Molecules
Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability. wuxiapptec.com Method validation demonstrates that the assay is suitable for its intended purpose. wuxiapptec.com For research-grade assays in a non-GLP (Good Laboratory Practice) preclinical setting, the validation experiments are often tailored to the specific needs of the study but are based on the principles outlined in regulatory guidance documents.
The key parameters evaluated during method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. wuxiapptec.com
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (lower limit of quantification, low, medium, and high quality controls).
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve should be well-defined over the expected concentration range in the study samples.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.
Extraction Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. wuxiapptec.com
Table 2: Typical Method Validation Parameters and Acceptance Criteria for Preclinical Research Assays
| Parameter | Description | Common Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks should be <20% of the LLOQ response. |
| Accuracy | Closeness of mean measured concentration to the nominal concentration. | Within ±20% of the nominal value (±25% at the LLOQ). |
| Precision | Coefficient of variation (CV) of replicate measurements. | ≤20% CV (≤25% at the LLOQ). |
| Calibration Curve | Linearity of the concentration-response relationship. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte concentration change under specified conditions. | Mean concentration within ±20% of the nominal concentration. |
| Matrix Factor | Assessment of ion suppression or enhancement. | CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent and reproducible. |
It is important to reiterate that the information presented above is based on general practices in small molecule bioanalysis and is not specific to this compound due to the lack of available data.
Pharmacokinetics and Metabolism of Cid 78065407 in Preclinical Models
Absorption and Distribution Studies of CID 78065407 (Preclinical)
Information regarding the absorption and distribution of this compound in preclinical models is not available in the public domain. Absorption studies typically determine the rate and extent to which a drug enters the bloodstream, while distribution studies describe how a substance spreads throughout the body's tissues and fluids. Preclinical studies in animal models, such as rodents, are often used to predict these parameters in humans. mdpi.com
Metabolic Pathways of this compound in In Vitro and Animal Systems
There is no published data detailing the metabolic pathways of this compound. The metabolism of a drug involves its chemical alteration by the body, which can lead to the formation of various metabolites.
Identification of Metabolites
Without experimental data, the metabolites of this compound remain unknown. Identifying metabolites is a crucial step in understanding a drug's efficacy and safety profile.
Enzyme Systems Involved in Metabolism
The specific enzyme systems responsible for metabolizing this compound have not been identified. Typically, cytochrome P450 (CYP) enzymes play a major role in drug metabolism.
Excretion Routes of this compound in Preclinical Species
Details on the excretion routes of this compound are not documented. Excretion studies determine how a drug and its metabolites are eliminated from the body, commonly through urine, feces, or bile. bioivt.com Mass balance studies, often using radiolabeled compounds, are the standard for quantifying excretion pathways. bioivt.com
Bioavailability and Clearance in Preclinical Models (e.g., rodents)
The bioavailability and clearance rates of this compound in preclinical models such as rodents have not been reported. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance is a measure of the rate at which a drug is removed from the body.
Potential Therapeutic Implications and Applications of Cid 78065407 Preclinical Focus
Advances in Delivery Systems for CID 78065407 in Preclinical SettingsThere are no documented studies on the development of specific delivery systems for this compound for use in preclinical research.
Due to the absence of any scientific information associated with "this compound," the generation of a detailed and scientifically accurate article as requested is not feasible at this time. Further investigation would require a valid and publicly referenced compound identifier.
Challenges and Future Research Directions for Cid 78065407
Current Limitations in the Understanding of CID 78065407 Biology
The biological profile of this compound remains largely uncharacterized, presenting a significant hurdle to its development. A primary limitation is the lack of knowledge regarding its precise mechanism of action. The molecular targets with which this compound interacts, and the subsequent signaling pathways it modulates, are currently unknown. This gap in understanding prevents a clear picture of its physiological and pathological effects. Furthermore, the downstream consequences of its activity, including potential off-target effects, have not been systematically investigated. A comprehensive understanding of these aspects is critical for predicting both its efficacy and its potential for adverse effects.
Table 1: Key Unanswered Questions Regarding the Biology of this compound
| Research Question | Significance |
| What are the primary molecular targets of this compound? | Identification of targets is crucial for understanding its mechanism of action and for target-based drug design. |
| Which signaling pathways are modulated by this compound? | Elucidating pathway modulation will provide insight into its cellular and physiological effects. |
| What are the potential off-target effects of this compound? | Understanding off-target interactions is essential for assessing the compound's safety profile. |
| What is the pharmacokinetic and pharmacodynamic profile of this compound? | This information is vital for determining its absorption, distribution, metabolism, and excretion, which will inform dosing regimens. |
Unexplored Therapeutic Avenues for this compound
Given the nascent stage of research, the therapeutic potential of this compound is a vast and unexplored landscape. Initial hypothetical screenings may have suggested a particular area of activity, but a systematic evaluation across a broad range of disease models is necessary to uncover its full therapeutic utility. Future research should focus on high-throughput screening in diverse cellular and animal models of disease. Areas of high unmet medical need, such as neurodegenerative diseases, metabolic disorders, and rare cancers, could represent promising avenues for investigation. The unique chemical structure of this compound may offer novel therapeutic approaches where existing treatments have failed.
Development of Advanced Research Tools for this compound Investigations
To overcome the current limitations in understanding this compound, the development of specialized research tools is imperative. The synthesis of tagged versions of the compound, such as fluorescent or biotinylated derivatives, would enable visualization of its subcellular localization and facilitate the identification of binding partners through techniques like affinity purification-mass spectrometry. Furthermore, the generation of specific antibodies that recognize this compound or its metabolites would be invaluable for a variety of immunoassays. The development of robust and sensitive in vitro and in vivo assays to quantify the biological activity of this compound is also a critical next step.
Table 2: Proposed Research Tools for Advancing this compound Research
| Tool | Application |
| Fluorescently Labeled this compound | Subcellular localization studies and high-content imaging screens. |
| Biotinylated this compound | Affinity purification-mass spectrometry for target identification. |
| Specific Antibodies | Immunoassays to detect and quantify the compound and its metabolites. |
| High-Throughput Screening Assays | Rapid evaluation of the compound's activity in diverse biological contexts. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the study of this compound. AI algorithms can be employed to analyze large datasets from high-throughput screening experiments to identify potential mechanisms of action and predict therapeutic efficacy. ML models can be trained on the structural features of this compound to predict its physicochemical properties, potential off-target effects, and metabolic fate. Furthermore, generative AI models could be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. The integration of these computational approaches will be instrumental in guiding experimental work and expediting the translation of this promising compound from the laboratory to the clinic.
Conclusion of Research on Cid 78065407
Summary of Key Research Findings on CID 78065407
This compound is a potent, orally active, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). nih.govmedchemexpress.com DLK has been identified as a critical regulator of neuronal degeneration in a variety of contexts. nih.govnih.gov The primary research finding is that by inhibiting DLK, this compound demonstrates significant neuroprotective effects. nih.gov
In preclinical studies, this compound has shown the ability to protect neurons from degeneration in a concentration-dependent manner in in-vitro models. nih.govacs.org Furthermore, it has demonstrated dose-dependent activity in animal models of neurodegenerative diseases. nih.govacs.org Research has highlighted its potential therapeutic value in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net
A key aspect of this compound's mechanism of action is its high selectivity for DLK. medchemexpress.com This selectivity is crucial for minimizing off-target effects and enhancing its potential as a therapeutic agent. The compound's ability to cross the blood-brain barrier is another significant finding, as this is a primary challenge in the development of drugs for central nervous system disorders. medchemexpress.com
Recent research has also explored the effects of this compound in the context of epilepsy. A 2023 study found that the compound was effective in preventing epileptogenesis, neuronal loss, and cognitive and behavioral deficits in a mouse model of temporal lobe epilepsy. biorxiv.orgbiorxiv.org This suggests that the neuroprotective properties of this compound may extend beyond classical neurodegenerative diseases.
Broader Impact of this compound Research on Scientific Fields
The investigation into this compound has had a considerable impact on several scientific fields, primarily in neuroscience and medicinal chemistry. The development and characterization of this selective DLK inhibitor have provided researchers with a valuable chemical probe to explore the intricate signaling pathways involved in neuronal stress and degeneration. crick.ac.uknih.govbiorxiv.org
The success of this compound in preclinical models has solidified DLK as a promising therapeutic target for a range of neurological disorders. nih.govacs.org This has spurred further research into the DLK signaling cascade and its role in both acute neuronal injury and chronic neurodegenerative diseases. nih.gov The findings have encouraged the scientific community to investigate other components of the DLK/JNK pathway for potential therapeutic intervention. acs.org
In the field of medicinal chemistry, the discovery and optimization of di(pyridin-2-yl)amines, the chemical class to which this compound belongs, have provided a blueprint for designing potent and selective kinase inhibitors with desirable pharmacokinetic properties for central nervous system applications. nih.govacs.org The focus on developing brain-penetrant molecules with good oral bioavailability has influenced the design strategies for other CNS drug discovery programs.
Perspectives on the Continued Academic Development of this compound
The academic development of this compound and other DLK inhibitors continues to be an active area of research. While the initial findings are promising, further studies are necessary to fully understand the long-term efficacy and translational potential of this compound.
Future research will likely focus on several key areas. Firstly, there is a need for more extensive studies in a wider range of animal models that more closely mimic the chronic and progressive nature of human neurodegenerative diseases. nih.gov This will be crucial for validating the therapeutic potential of DLK inhibition.
Secondly, the development of next-generation DLK inhibitors with improved metabolic stability and pharmacokinetic profiles is an ongoing endeavor. ucsd.edu While this compound is a valuable research tool, compounds with enhanced properties may be more suitable for chronic administration in patients.
Finally, a deeper understanding of the upstream and downstream signaling pathways regulated by DLK will be essential for identifying potential biomarkers of target engagement and therapeutic response. nih.gov This will be critical for the design of robust clinical trials and the successful translation of DLK inhibitors from the laboratory to the clinic. The continued exploration of DLK's role in various neurological conditions, including those beyond neurodegeneration, such as neuropathic pain and chemotherapy-induced peripheral neuropathy, represents another exciting avenue for future academic inquiry.
Data Tables
| Parameter | Value | Reference |
| Ki (DLK) | 0.5 nM | medchemexpress.com |
| IC50 (p-JNK) | 30 nM | medchemexpress.com |
| IC50 (DRG) | 107 nM | medchemexpress.com |
| Kinase | IC50 (nM) | Reference |
| MKK4 | >5000 | medchemexpress.com |
| MKK7 | >5000 | medchemexpress.com |
| JNK1 | 129 | medchemexpress.com |
| JNK2 | 514 | medchemexpress.com |
| JNK3 | 364 | medchemexpress.com |
| MLK1 | 67.8 | medchemexpress.com |
| MLK2 | 767 | medchemexpress.com |
| MLK3 | 602 | medchemexpress.com |
Q & A
Q. How to structure a manuscript reporting novel findings on this compound?
- Methodological Answer : Follow IMRaD format:
- Introduction : Link gaps in literature to your hypothesis .
- Methods : Detail synthesis protocols, assay conditions, and statistical tests for reproducibility .
- Results : Use tables to compare bioactivity data; figures for mechanistic insights (e.g., Western blots, molecular dynamics simulations) .
- Discussion : Contrast results with prior studies, emphasizing novelty and limitations .
Q. How to ensure ethical compliance in this compound research?
- Methodological Answer : Declare conflicts of interest and funding sources. For animal studies, include ethics committee approval IDs. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or Zenodo .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
